molecular formula C12H11NO B11905635 7-(Prop-1-EN-1-YL)quinolin-8-OL

7-(Prop-1-EN-1-YL)quinolin-8-OL

Cat. No.: B11905635
M. Wt: 185.22 g/mol
InChI Key: MWNGBZCMWYKIDR-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Prop-1-EN-1-YL)quinolin-8-OL is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. The structure of this compound includes a quinoline ring system with a prop-1-en-1-yl group at the 7th position and a hydroxyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Prop-1-EN-1-YL)quinolin-8-OL can be achieved through several synthetic routes. One common method involves the reaction of 8-hydroxyquinoline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to a catalytic hydrogenation process to convert the propargyl group to a prop-1-en-1-yl group.

Another method involves the use of a palladium-catalyzed cross-coupling reaction between 8-bromoquinoline and prop-1-en-1-ylboronic acid. This reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium phosphate, in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

7-(Prop-1-EN-1-YL)quinolin-8-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.

    Reduction: The prop-1-en-1-yl group can be reduced to a propyl group using catalytic hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation is typically carried out using hydrogen gas (H2) and a palladium or platinum catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Propyl-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

7-(Prop-1-EN-1-YL)quinolin-8-OL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimalarial and antipsychotic agent.

    Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 7-(Prop-1-EN-1-YL)quinolin-8-OL depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, as an antimicrobial agent, it may inhibit the activity of bacterial enzymes or disrupt bacterial cell membranes. As an antimalarial agent, it may interfere with the parasite’s metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 7-(Prop-1-EN-1-YL)quinolin-8-OL, known for its antimalarial properties.

    8-Hydroxyquinoline: A precursor in the synthesis of this compound, with antimicrobial and metal-chelating properties.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Mefloquine: Another antimalarial quinoline derivative with a different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-1-en-1-yl group at the 7th position and the hydroxyl group at the 8th position allows for unique interactions with molecular targets and distinct reactivity in chemical reactions.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

7-[(E)-prop-1-enyl]quinolin-8-ol

InChI

InChI=1S/C12H11NO/c1-2-4-10-7-6-9-5-3-8-13-11(9)12(10)14/h2-8,14H,1H3/b4-2+

InChI Key

MWNGBZCMWYKIDR-DUXPYHPUSA-N

Isomeric SMILES

C/C=C/C1=C(C2=C(C=CC=N2)C=C1)O

Canonical SMILES

CC=CC1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.